molecular formula C8H17N B1487746 N-butylcyclobutanamine CAS No. 1247863-98-4

N-butylcyclobutanamine

Cat. No.: B1487746
CAS No.: 1247863-98-4
M. Wt: 127.23 g/mol
InChI Key: ORPZMXOOTAPGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butylcyclobutanamine is a secondary amine characterized by a cyclobutane ring directly bonded to a nitrogen atom, which is further substituted with a linear butyl group. Cyclobutanamine derivatives are of interest in medicinal and materials chemistry due to their strained ring systems, which can influence reactivity, solubility, and biological activity.

Properties

CAS No.

1247863-98-4

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-butylcyclobutanamine

InChI

InChI=1S/C8H17N/c1-2-3-7-9-8-5-4-6-8/h8-9H,2-7H2,1H3

InChI Key

ORPZMXOOTAPGON-UHFFFAOYSA-N

SMILES

CCCCNC1CCC1

Canonical SMILES

CCCCNC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and synthetic differences between N-butylcyclobutanamine and related compounds:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Yield Key Applications/Properties
This compound Cyclobutanamine N-butyl Not explicitly described Hypothesized use in drug discovery (lipophilic amine)
N-Butyl-3-oxo-butanamide Acetoacetamide N-butyl, β-keto group Diketene + 1-butylamine in benzene/water 89% Intermediate for α-oxoketene S,S-acetals
N-Methyl-N-benzyl-methanamine Methanamine N-methyl, N-benzyl Formaldehyde, Zn, acetic acid Various Antifungal/cytotoxicity studies
N-[2-(Azepan-1-yl)ethyl]cyclobutanamine Cyclobutanamine Azepane-ethyl chain Multi-step (carbamate formation, deprotection) R&D applications (complex amine)

Key Observations :

  • Functional Groups : The β-keto group in N-butyl-3-oxo-butanamide introduces electrophilic reactivity, enabling condensation reactions absent in this compound .
  • Lipophilicity : The butyl chain in this compound likely enhances lipid solubility compared to N-methylbenzyl derivatives, which may improve blood-brain barrier penetration .

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